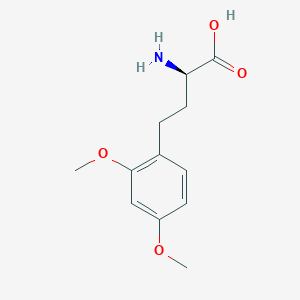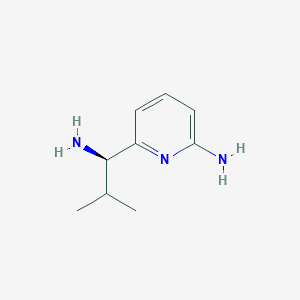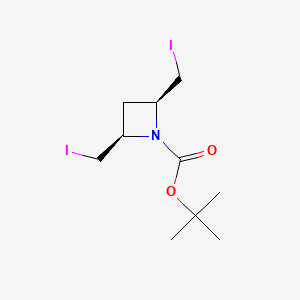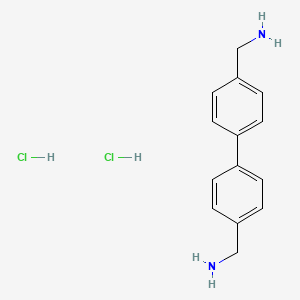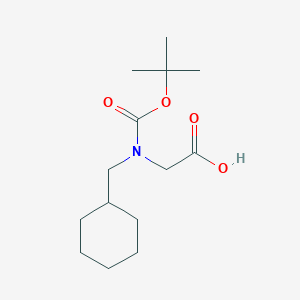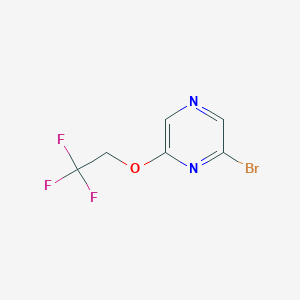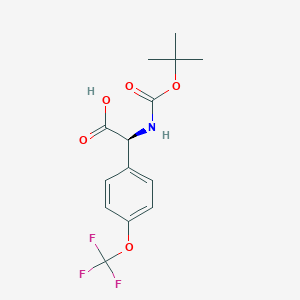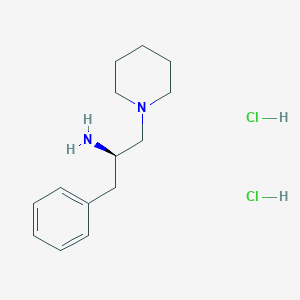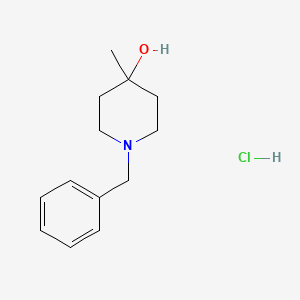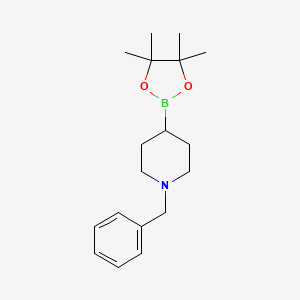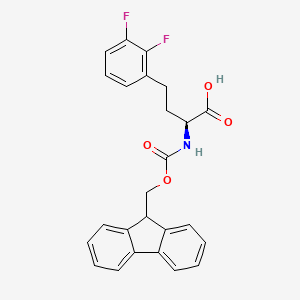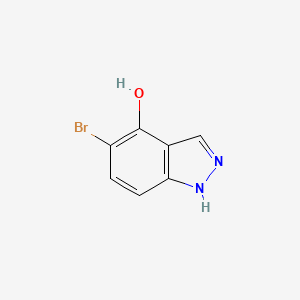
4-Fluoro-2-iodopyridine
Overview
Description
4-Fluoro-2-iodopyridine: is a heterocyclic aromatic compound with the molecular formula C5H3FIN It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are replaced by fluorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Halogen Exchange Reaction:
Starting Material: 2,4-Diiodopyridine
Reagent: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile at room temperature.
Mechanism: The fluorine atom from Selectfluor replaces one of the iodine atoms in 2,4-diiodopyridine, resulting in the formation of 4-fluoro-2-iodopyridine.
-
Direct Fluorination:
Starting Material: 2-Iodopyridine
Reagent: N-fluorobenzenesulfonimide (NFSI)
Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane.
Mechanism: The fluorine atom from NFSI is introduced at the 4-position of 2-iodopyridine, yielding this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale halogen exchange reactions using optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction parameters such as temperature and time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted pyridines where the iodine atom is replaced by the nucleophile.
-
Cross-Coupling Reactions:
Reagents: Organometallic reagents such as boronic acids (Suzuki coupling), stannanes (Stille coupling), or zinc reagents (Negishi coupling).
Conditions: Catalyzed by palladium complexes in the presence of a base.
Products: Biaryl compounds or other complex structures.
-
Oxidation Reactions:
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Conditions: Conducted in organic solvents at controlled temperatures.
Products: Oxidized derivatives of 4-fluoro-2-iodopyridine.
Scientific Research Applications
Chemistry: 4-fluoro-2-iodopyridine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the construction of heterocyclic compounds.
Biology: In biological research, this compound is utilized in the design and synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its incorporation into biologically active compounds can enhance their potency and selectivity.
Medicine: The compound is explored for its potential in drug discovery and development. It serves as a precursor for the synthesis of pharmaceutical candidates, particularly in the areas of oncology and infectious diseases.
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and materials science. Its versatility allows for the creation of products with improved properties and performance.
Mechanism of Action
The mechanism of action of 4-fluoro-2-iodopyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity for target molecules. The pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
- 2-Fluoro-4-iodopyridine
- 3-Fluoro-4-iodopyridine
- 4-Fluoro-3-iodopyridine
Comparison: 4-fluoro-2-iodopyridine is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This arrangement can significantly impact its reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for distinct applications. For example, the electronic effects of the substituents can alter the compound’s nucleophilicity, electrophilicity, and overall stability, leading to variations in its behavior in synthetic and biological contexts.
Properties
IUPAC Name |
4-fluoro-2-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-4-1-2-8-5(7)3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYWBYPDBZTCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


